



Application Notes and Protocols for Methyltetrazine-Propylamine Antibody Labeling

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Compound of Interest		
Compound Name:	Methyltetrazine-propylamine	
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Introduction

Bioorthogonal chemistry has emerged as a powerful tool for the precise chemical modification of biomolecules in complex biological systems. Among the most rapid and specific bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine and a strained dienophile, such as trans-cyclooctene (TCO).[1][2][3] This "click chemistry" reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, proceeding efficiently without the need for cytotoxic catalysts.[4][5][6]

The **methyltetrazine-propylamine** reagent provides a versatile handle for introducing a methyltetrazine moiety onto an antibody. The primary amine of the propylamine can be coupled to the antibody via various methods, most commonly through the formation of a stable amide bond with activated carboxylic acid groups on the antibody. Alternatively, and more frequently, N-hydroxysuccinimide (NHS) ester derivatives of methyltetrazine are used to directly label the lysine residues on antibodies.[7][8][9] Once labeled, the methyltetrazine-functionalized antibody can be specifically conjugated to any TCO-modified molecule, enabling a wide range of applications including the development of antibody-drug conjugates (ADCs), in vivo imaging, and immunoassays.[2][10][11]

These application notes provide a detailed protocol for the labeling of antibodies using a methyltetrazine moiety, followed by the bioorthogonal ligation with a TCO-containing molecule.



Quantitative Data Summary

The efficiency and kinetics of the methyltetrazine-TCO ligation are critical for its successful application. The following tables summarize key quantitative data for this bioorthogonal reaction.

Table 1: Reaction Kinetics and Conditions

Parameter	Value	Conditions	Source(s)
Second-Order Rate Constant (k)	1 - 1 x 10 ⁶ M ⁻¹ s ⁻¹	General range for Tz- TCO ligation	[4][5]
up to 30,000 M ⁻¹ s ⁻¹	Hydrogen-substituted tetrazines with TCO	[5]	
~1000 M ⁻¹ s ⁻¹	Methyl-substituted tetrazines with TCO	[5]	
Reaction pH	6.0 - 9.0	PBS buffer for ligation	[4][5]
7.0 - 9.0	For NHS ester reaction with primary amines	[7][8][9]	
Reaction Temperature	Room Temperature (20-25°C)	General ligation	[4][5]
4°C, 25°C, or 37°C	Application dependent	[5]	
Reaction Time (Ligation)	10 - 60 minutes	For protein-protein conjugation	[4][5]

Table 2: Example Radiolabeling Efficiency



Labeled Molecule	Overall Radiochemical Yield (RCY)	Labeling Time	Source(s)
[¹⁸ F]AIF-NOTA-Tz- TCO-GK-2Rs15d	17.8 ± 1.5%	90 min	[12]
IEDDAR with [18F]AIF- NOTA-tetrazine	52.0 ± 1.8%	N/A	[12]

Experimental Protocols

This section details the protocols for antibody modification with a methyltetrazine-NHS ester and subsequent ligation with a TCO-functionalized molecule.

Protocol 1: Antibody Labeling with Methyltetrazine-PEG4-NHS Ester

This protocol describes the labeling of an antibody with methyltetrazine via the reaction of a Methyltetrazine-PEG4-NHS ester with the primary amines of lysine residues on the antibody.

Materials:

- Antibody to be labeled (in an amine-free buffer like PBS)
- Methyltetrazine-PEG4-NHS Ester[8][13]
- Anhydrous Dimethylsulfoxide (DMSO)[7]
- 1 M Sodium Bicarbonate (NaHCO₃), pH 8.5-9.0[4]
- Phosphate Buffered Saline (PBS), pH 7.4
- Spin Desalting Columns (e.g., Zeba Spin Desalting Columns, 40K MWCO)[7]
- Quenching buffer: 1 M Tris-HCl, pH 8.0[7]

Procedure:



Antibody Preparation:

- If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS, pH 7.4.
- Adjust the antibody concentration to 2 mg/mL in PBS.[7]
- Preparation of Methyltetrazine-PEG4-NHS Ester Stock Solution:
 - Allow the vial of Methyltetrazine-PEG4-NHS Ester to warm completely to room temperature before opening to prevent moisture condensation.
 - Dissolve the Methyltetrazine-PEG4-NHS Ester in anhydrous DMSO to a concentration of 10 mg/mL.[7]
- Antibody Labeling Reaction:
 - Add 1/10th volume of 1 M NaHCO₃ (pH 8.5-9.0) to the antibody solution to raise the pH.[4]
 - Add the desired molar excess of the dissolved Methyltetrazine-PEG4-NHS Ester to the antibody solution. A starting molar ratio of 10:1 to 20:1 (reagent:antibody) is recommended.
 - · Pipette to mix gently.
 - Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light.[7]
- Quenching the Reaction:
 - Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM to quench any unreacted NHS ester.[7]
 - Incubate for 15 minutes on ice.[7]
- Purification of the Labeled Antibody:



- Remove excess, unreacted methyltetrazine reagent using a spin desalting column according to the manufacturer's instructions.[4][7]
- Equilibrate the column with PBS, pH 7.4.
- Apply the quenched reaction mixture to the column and centrifuge to collect the purified, methyltetrazine-labeled antibody.
- Characterization (Optional but Recommended):
 - Determine the concentration of the labeled antibody using a Nanodrop or similar spectrophotometer at 280 nm.
 - Calculate the Degree of Labeling (DOL) by measuring the absorbance of the tetrazine at its specific λmax (around 520-540 nm) and the antibody at 280 nm.

Protocol 2: Bioorthogonal Ligation of Methyltetrazine-Antibody with a TCO-Molecule

This protocol describes the reaction between the methyltetrazine-labeled antibody and a TCO-functionalized molecule.

Materials:

- Purified Methyltetrazine-labeled antibody (from Protocol 1)
- TCO-functionalized molecule (e.g., TCO-PEG-fluorophore, TCO-drug conjugate)
- PBS, pH 7.4

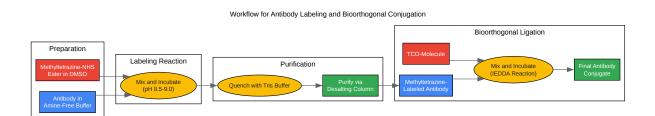
Procedure:

- Reaction Setup:
 - In a microcentrifuge tube, combine the methyltetrazine-labeled antibody and the TCOfunctionalized molecule in PBS, pH 7.4.



- A 1:1 molar ratio is a good starting point, but the optimal ratio may need to be determined empirically.[4]
- · Ligation Reaction:
 - Incubate the reaction mixture for 1 hour at room temperature.[4] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color and absorbance.
 [4]
- Purification of the Antibody Conjugate (if necessary):
 - If the TCO-molecule is small, the excess can be removed using a spin desalting column as described in Protocol 1.
 - For larger TCO-conjugates, other purification methods like size exclusion chromatography
 (SEC) may be required.
- Analysis:
 - The final antibody conjugate can be analyzed by SDS-PAGE to confirm the increase in molecular weight and by UV-Vis spectroscopy to confirm the presence of both the antibody and the conjugated molecule.

Visualizations



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Caption: General workflow for antibody labeling with methyltetrazine-NHS ester.

Caption: Chemical principle of methyltetrazine-TCO ligation.

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